Ponazuril-d3 Ponazuril-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC20247102
InChI: InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3
SMILES:
Molecular Formula: C18H14F3N3O6S
Molecular Weight: 460.4 g/mol

Ponazuril-d3

CAS No.:

Cat. No.: VC20247102

Molecular Formula: C18H14F3N3O6S

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Ponazuril-d3 -

Specification

Molecular Formula C18H14F3N3O6S
Molecular Weight 460.4 g/mol
IUPAC Name 1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione
Standard InChI InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3
Standard InChI Key VBUNOIXRZNJNAD-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Ponazuril-d3 (CAS No. 1346602-48-9) is a deuterium-labeled analog of ponazuril, with the molecular formula C18H14F3N3O6S\text{C}_{18}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{6}\text{S} and a molar mass of 457.38 g/mol . The compound’s IUPAC name, 1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione, reflects its triazine core substituted with a trifluoromethylsulfonylphenoxy group and a trideuteriomethyl side chain . Deuterium incorporation at the methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a modification that prolongs its half-life compared to non-deuterated ponazuril.

Structural Features:

  • Triazine Core: The 1,3,5-triazinane-2,4,6-trione backbone is critical for binding to protozoal enzymes .

  • Trifluoromethylsulfonylphenoxy Group: Enhances lipophilicity, facilitating blood-brain barrier penetration .

  • Deuterated Methyl Group: Lowers the rate of oxidative metabolism, improving pharmacokinetic profiles.

PropertyValueSource
Molecular FormulaC18H14F3N3O6S\text{C}_{18}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{6}\text{S}
Molar Mass457.38 g/mol
Storage Conditions2–8°C
WGK Germany Hazard3 (Highly water-reactive)

Synthesis and Analytical Characterization

The synthesis of Ponazuril-d3 involves deuterium incorporation via hydrogen-deuterium exchange or deuterated reagent use. A key step is the substitution of the methyl group in ponazuril with trideuteriomethyl, achieved using deuterated methyl iodide (CD3I\text{CD}_3\text{I}) under alkaline conditions. Raney nickel catalyzes reductions in intermediate steps, requiring stringent safety protocols due to its pyrophoric nature.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Quantifies plasma concentrations with a limit of detection (LOD) of 0.1 μg/mL .

  • Mass Spectrometry (MS): Confirms deuterium incorporation and metabolic stability .

Pharmacokinetics and Metabolism

Absorption and Distribution

In weanling goats, a single oral dose (10 mg/kg) achieves peak plasma concentrations (CmaxC_{\text{max}}) of 9±2μg/mL9 \pm 2 \, \mu\text{g/mL} at 36±13hours36 \pm 13 \, \text{hours} . The prolonged absorption phase reflects slow gastrointestinal transit in ruminants. The apparent volume of distribution (VdV_d) in piglets is 735 mL/kg, indicating extensive tissue penetration.

Metabolism and Excretion

Ponazuril-d3 undergoes Michaelis-Menten elimination, with a half-life (t1/2t_{1/2}) of 129±72hours129 \pm 72 \, \text{hours} in goats . Deuterium substitution reduces first-pass metabolism, yielding an oral bioavailability of 81% in swine. Fecal excretion dominates (70–80%), with renal clearance accounting for <5%.

Mechanism of Action and Protozoal Targets

Ponazuril-d3 inhibits apicomplexan protozoa by disrupting the apicoplast, an organelle essential for fatty acid synthesis . Ultrastructural studies in Eimeria tenella-infected poultry reveal:

  • Merozoite Membrane Damage: Irregular outer membrane protrusions and mitochondrial swelling .

  • Gametocyte Abnormalities: Disrupted wall-forming bodies (WFBI/WFBII), impairing oocyst wall formation .

Comparative Efficacy:
In chickens, 20 mg/L ponazuril-d3 in drinking water achieves an anticoccidial index (ACI) of 196.9, surpassing toltrazuril (ACI = 191.7) .

Clinical Applications in Veterinary Medicine

Equine Protozoal Myeloencephalitis (EPM)

Ponazuril-d3 is the first-line treatment for EPM caused by Sarcocystis neurona. Its lipophilicity enables central nervous system penetration, with clinical trials showing a 92% reduction in parasite load .

Ruminant and Swine Coccidiosis

In goats and piglets, a 10–20 mg/kg oral dose reduces Eimeria and Cystoisospora oocyst shedding by 95% within 72 hours .

Comparative Analysis with Non-Deuterated Ponazuril

ParameterPonazuril-d3Ponazuril
Half-life (t1/2t_{1/2})129–168 hours72–96 hours
Bioavailability81%68%
Metabolic StabilityHigh (CYP resistance)Moderate

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